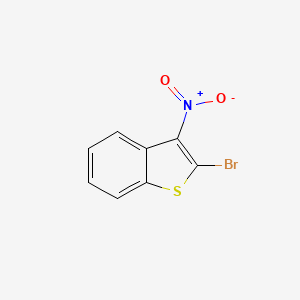

2-Bromo-3-nitro-1-benzothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

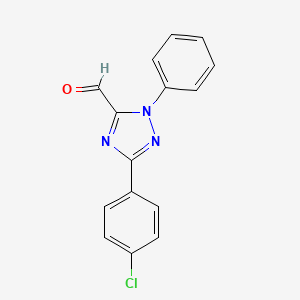

2-Bromo-3-nitro-1-benzothiophene is a chemical compound with the CAS Number: 100949-37-9 . It has a molecular weight of 258.1 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H4BrNO2S/c9-8-7 (10 (11)12)5-3-1-2-4-6 (5)13-8/h1-4H . This code provides a standardized way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound. Physical And Chemical Properties Analysis

This compound has a melting point of 47-49 degrees Celsius .科学的研究の応用

Synthesis and Functionalization Applications

An efficient method for the synthesis and functionalization of benzothiophene derivatives, including the closely related "3-bromo-2-(2-chlorovinyl)benzothiophenes," has been developed. This process utilizes bromocyclization of ortho-substituted arylmethyl sulfide, leading to the synthesis of polyhalogenated benzothiophenes. Further arylations and functionalizations have enabled the creation of a small library of 2,3-disubstituted benzothiophenes, showcasing the compound's utility in diversifying chemical structures (Guangkuan Zhao et al., 2017).

Material Science and Organic Electronics

In the realm of organic electronics, "2-bromo-7-butyl[1]benzothieno[3,2-b][1]benzothiophene (Br-BTBT-C4)" has been studied for its semiconductor properties. The crystal structure analysis revealed that Br-BTBT-C4 forms a dense head-to-tail herringbone packing, which is advantageous for carrier transport. Despite the anticipated advantages, the actual transistor characteristics of Br-BTBT-C4 compared to its parent compound showed almost identical performance, highlighting the complex relationship between molecular structure and electronic properties (Tomofumi Kadoya et al., 2020).

Catalysis and Polymer Science

A study investigating the interactions of Ni(0) and thiophene–benzothiadiazole–thiophene units during the Kumada catalyst transfer polycondensation process revealed that the bromo-benzothiadiazole initiator precursor undergoes a two-step activation pathway. This process involves coordination to the benzothiadiazole unit by nickel–diethylbipyridine, followed by oxidative addition into the terminal bromo-bond. The study highlights the compound's role in polymer synthesis and the potential impact of the bromine unit on catalytic efficiency and polymer chain termination (H. Komber et al., 2011).

Antimalarial Research

In medicinal chemistry, bromo-benzothiophene carboxamide derivatives, which are structurally related to "2-Bromo-3-nitro-1-benzothiophene," have been identified as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase. These compounds have shown efficacy in vitro and in vivo against Plasmodium asexual blood stages, offering a promising direction for antimalarial drug development. The specific compound "3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide" was highlighted for its potent inhibitory action and potential as a lead for further optimization (T. Banerjee et al., 2011).

作用機序

Target of Action

Benzofuran and thiophene derivatives, which are structurally similar to this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran and thiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells . The specific interactions between 2-Bromo-3-nitro-1-benzothiophene and its targets would likely depend on the specific nature of these targets.

Biochemical Pathways

Given the biological activities associated with benzofuran and thiophene derivatives, it is likely that this compound could affect a variety of pathways, potentially including those involved in cell growth, oxidative stress response, and viral replication .

Result of Action

Based on the known activities of similar compounds, it is possible that this compound could have a variety of effects, such as inhibiting cell growth, inducing oxidative stress, or interfering with viral replication .

特性

IUPAC Name |

2-bromo-3-nitro-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-8-7(10(11)12)5-3-1-2-4-6(5)13-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBFUXJMUCCEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2441403.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2441406.png)

![5-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2441408.png)

![3-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2441412.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2441414.png)

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2441415.png)

![4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2441416.png)

![2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2441417.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid](/img/structure/B2441419.png)

![(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2441425.png)